5-Bromobenzene-1,3-diol

Organic Synthesis Regioselective Bromination Cross-Coupling

Electrophilic bromination of resorcinol yields complex isomeric mixtures, complicating downstream Suzuki couplings. 5-Bromobenzene-1,3-diol (CAS 106120-04-1) eliminates this uncertainty with a pre-installed C5 bromine handle. • Predictable C5 regiochemistry: avoids 9:1 isomer ratios observed with 4-bromoresorcinol • Validated in continuous-flow Suzuki couplings: 69% NMR yield at 30°C, 20 min residence • Compatible with mulberrofuran total synthesis & kinase inhibitor library construction Supplied at ≥98% purity; argon-packed for air-sensitive stability.

Molecular Formula C6H5BrO2
Molecular Weight 189.01 g/mol
CAS No. 106120-04-1
Cat. No. B024756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzene-1,3-diol
CAS106120-04-1
Molecular FormulaC6H5BrO2
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Br)O
InChIInChI=1S/C6H5BrO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
InChIKeyHYHHGFFTWSYNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzene-1,3-diol: Overview


5-Bromobenzene-1,3-diol (CAS 106120-04-1), also referred to as 5-bromoresorcinol, is a mono-brominated derivative of resorcinol featuring a bromine substituent at the meta position relative to both hydroxyl groups . The compound belongs to the class of halogenated phenolic building blocks with the molecular formula C₆H₅BrO₂ and a molecular weight of 189.01 g/mol . Its melting point is reported as 90.0–95.0 °C [1]. The C2-symmetric substitution pattern distinguishes it from other bromoresorcinol isomers (e.g., 2-bromo-, 4-bromo-, or 2,4-dibromoresorcinol) and confers a well-defined synthetic trajectory for palladium-catalyzed cross-coupling reactions at the C5 position [2].

5-Bromobenzene-1,3-diol: C5-Selective Advantage


Substitution of 5-bromobenzene-1,3-diol with other bromoresorcinol isomers (e.g., 4-bromoresorcinol) or non-halogenated resorcinol fundamentally alters the regiochemical outcome and product distribution of subsequent reactions. In the resorcinol series, electrophilic aromatic substitution does not occur uniformly across available positions; C2 is invariably the least reactive position [1]. Bromination of unprotected resorcinol proceeds with limited selectivity and may yield complex mixtures containing 2-bromo-, 4-bromo-, 2,4-dibromo-, and 2,4,6-tribromoresorcinol derivatives [1]. In contrast, the pre-installed C5 bromine in 5-bromobenzene-1,3-diol serves as a specific and predictable synthetic handle for palladium-catalyzed cross-coupling while leaving both hydroxyl groups available for orthogonal functionalization . Using 4-bromoresorcinol shifts the reactive site to a different position on the aromatic ring, leading to regioisomeric products that cannot be considered functional equivalents [2]. Consequently, the absence of a robust purification and isomeric characterization strategy makes generic substitution infeasible in applications demanding defined regiochemistry.

5-Bromobenzene-1,3-diol: Comparative Evidence


Regioselective Advantage Over 4-Bromoresorcinol

5-Bromobenzene-1,3-diol is distinguished from its regioisomer 4-bromoresorcinol (CAS 6626-15-9) by the substitution position of the bromine atom, which dictates entirely different synthetic trajectories. While both isomers contain one bromine and two hydroxyl groups, the C5 substitution pattern in 5-bromoresorcinol positions the halogen between the two hydroxyls, whereas 4-bromoresorcinol places the bromine ortho to one hydroxyl and para to the other [1]. This positional difference translates to distinct reaction outcomes: 4-bromoresorcinol reacts with 2-ethoxyvinylphosphonic acid dichloroanhydride to yield a 9:1 mixture of bicyclic phosphonate structural isomers [2], whereas 5-bromoresorcinol serves as a defined Suzuki coupling partner for C5-arylation without generating regioisomeric mixtures .

Organic Synthesis Regioselective Bromination Cross-Coupling

Flow Suzuki Coupling Optimization

In a systematic screening of continuous-flow Suzuki–Miyaura cross-coupling conditions using 5-bromoresorcinol (2j) and quinoline-4-carboxylic acid derivative (4a), NMR yields varied from 4% to 69% depending on micromixer design, equivalents of coupling partner, triflic acid catalyst loading, temperature, and residence time [1]. The optimal condition (Entry 15) employed a β-type micromixer with 3.2 equivalents of 2j, 0.35 mol% TfOH, 30 °C, 0.044 M concentration of 4a, 0.068 mL/min flow rate, and 20 min residence time, yielding 69% NMR yield (66% isolated) [1]. This dataset demonstrates that 5-bromoresorcinol participates in flow Suzuki couplings with tunable yields and provides a baseline for comparing reaction efficiency against alternative aryl bromides under identical flow conditions.

Flow Chemistry Suzuki Coupling Reaction Optimization

Hyperbranched Polyester Solubility Advantage

5-Bromoresorcinol (an A₂B-type monomer bearing two hydroxyl groups and one aryl bromide) was polymerized via palladium-catalyzed carbon monoxide insertion and compared against 3,5-dibromophenol (an AB₂-type monomer bearing one hydroxyl and two aryl bromides) [1]. The AB₂ monomer (3,5-dibromophenol) produced polymers with poor solubility, necessitating end-capping agents to achieve solubility in aprotic polar solvents [1]. In contrast, polyesters derived from 5-bromoresorcinol and its iodo analog exhibited good solubility without requiring end-capping, despite yielding lower molecular weight polymers [1].

Polymer Chemistry Hyperbranched Polymers CO Insertion Polymerization

Natural Product Total Synthesis Precedent

5-Bromoresorcinol serves as a key starting material in the total synthesis of mulberrofurans B and L, natural benzofuran derivatives isolated from Morus alba (mulberry) with reported biological activities [1]. The published synthetic route proceeds from 5-bromoresorcinol and 2,4-dihydroxybenzaldehyde through three key steps: neutral Al₂O₃-mediated regioselective geranylation, Ramirez gem-dibromoolefination, and Suzuki coupling [1]. In contrast, 4-bromoresorcinol has been employed for the synthesis of antimicrobial resorcinol dimers and bicyclic phosphonates but has not been validated in mulberrofuran-type total synthesis routes [2][3]. While quantitative yield comparisons between the two isomers in identical transformations are not available, the published validation of 5-bromoresorcinol in a multi-step natural product synthesis provides precedence that 4-bromoresorcinol lacks for this specific scaffold.

Total Synthesis Natural Products Mulberrofuran

5-Bromobenzene-1,3-diol: Key Application Scenarios


Soluble Hyperbranched Polyesters for Coatings

Polymer chemists seeking hyperbranched aromatic polyesters with good solubility in aprotic polar solvents should select 5-bromoresorcinol over 3,5-dibromophenol as the monomer precursor. Palladium-catalyzed carbon monoxide insertion polymerization of 5-bromoresorcinol yields polyesters that are soluble without post-polymerization end-capping, whereas the AB₂ monomer 3,5-dibromophenol produces insoluble polymers requiring additional synthetic steps [4]. This intrinsic solubility advantage reduces processing complexity and aligns with industrial requirements for easily processable hyperbranched materials in coating formulations and rheology modifiers.

Continuous-Flow Suzuki Coupling for Pharma

Process chemists developing scalable Suzuki–Miyaura couplings can leverage the published flow-chemistry optimization dataset for 5-bromoresorcinol as a starting point for reaction engineering. The compound has been demonstrated to achieve up to 69% NMR yield (66% isolated) under continuous-flow conditions using a β-type micromixer with 0.35 mol% TfOH at 30 °C and 20 min residence time [4]. This validated parameter space reduces the experimental burden associated with de novo flow optimization and supports the compound's utility in producing 5-arylated resorcinol derivatives—common substructures in kinase inhibitors and Hsp90-targeting agents [5].

C5-Functionalization for Natural Product Libraries

Medicinal chemistry groups synthesizing libraries of 5-arylresorcinol derivatives for biological screening benefit from the defined C5 reactivity of 5-bromoresorcinol. The compound has been validated as a key intermediate in the total synthesis of mulberrofurans B and L, demonstrating compatibility with regioselective geranylation, Ramirez olefination, and Suzuki coupling sequences [4]. In contrast, alternative bromoresorcinol isomers (e.g., 4-bromoresorcinol) produce 9:1 isomer mixtures in analogous transformations, necessitating additional purification [5]. The C2 position in the resorcinol series is invariably the least reactive, further supporting the strategic selection of the C5-brominated isomer for predictable functionalization [6].

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